molecular formula C10H12F3N3O B1493320 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol CAS No. 2097963-35-2

6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol

Cat. No.: B1493320
CAS No.: 2097963-35-2
M. Wt: 247.22 g/mol
InChI Key: AZXONBDTFHCHSX-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a piperidine ring, and a pyridazin-3-ol moiety

Mechanism of Action

The compound “6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol” is a pyridazinone derivative. Pyridazinones are a class of organic compounds that have been found to exhibit a wide range of pharmacological activities . They have been the subject of extensive research, and several drugs based on this nucleus have come into light .

    Mode of action

    The mode of action of pyridazinone derivatives can vary widely, depending on their specific structural features and the biological targets they interact with .

    Biochemical pathways

    Pyridazinone derivatives can affect a variety of biochemical pathways, again depending on their specific structural features and the biological targets they interact with .

    Pharmacokinetics

    The ADME properties of pyridazinone derivatives can vary widely, depending on their specific structural features .

    Result of action

    The molecular and cellular effects of pyridazinone derivatives can vary widely, depending on their specific structural features and the biological targets they interact with .

    Action environment

    The action, efficacy, and stability of pyridazinone derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK and PI3K pathways. This compound can alter gene expression by modulating transcription factors and has an impact on cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with DNA or RNA polymerases, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to changes in its efficacy and potency over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity. Targeting signals and post-translational modifications direct it to particular organelles, where it exerts its biochemical effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol typically involves multiple steps, starting with the preparation of the trifluoromethylated piperidine derivative. This can be achieved through the reaction of piperidine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.

Biology: In biological research, 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its structural features make it suitable for interacting with specific biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to modulate biological processes can be harnessed to create new therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, where its trifluoromethyl group can enhance the material's properties.

Comparison with Similar Compounds

  • 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridazin-3-ol is structurally similar to other trifluoromethylated piperidine derivatives.

  • Other compounds with similar functionalities include 6-(4-(Trifluoromethyl)piperidin-1-yl)pyridine and 6-(4-(Trifluoromethyl)piperidin-1-yl)pyrimidin-3-ol.

Uniqueness: What sets this compound apart from its counterparts is its specific combination of the trifluoromethyl group and the pyridazin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Properties

IUPAC Name

3-[4-(trifluoromethyl)piperidin-1-yl]-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O/c11-10(12,13)7-3-5-16(6-4-7)8-1-2-9(17)15-14-8/h1-2,7H,3-6H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXONBDTFHCHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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